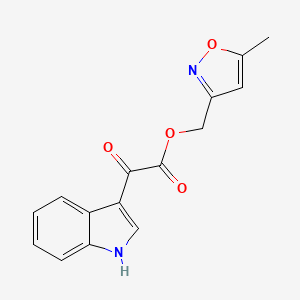

(5-methylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions made to the isoxazole ring .Scientific Research Applications

Energetic Materials Synthesis

The compound’s structural motif is similar to that of isoxazole-based energetic materials. These materials are designed to release energy rapidly and are used in various applications such as propellants, explosives, and pyrotechnics . The presence of the 5-methylisoxazol moiety can contribute to the thermal stability and insensitivity of these materials, making them safer for handling and storage.

Pharmaceutical Drug Design

Isoxazole rings are found in many pharmaceutical drugs due to their biological activity. The compound could serve as a precursor or an intermediate in the synthesis of drugs with potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . Its modification through various chemical reactions could lead to the development of new therapeutic agents.

Organic Synthesis

The compound can be utilized in organic synthesis, particularly in the formation of complex molecules through multi-component reactions. Its reactivity with various reagents can lead to the creation of diverse molecular structures, which are valuable in medicinal chemistry and material science .

Biological Studies

Isoxazole derivatives have been extensively studied for their biological activities. The compound could be used in biochemical assays to study its interaction with biological targets, which can provide insights into the mechanism of action of isoxazole-based drugs .

Anticoronaviral Research

Given the ongoing research into antiviral agents, particularly against coronaviruses, the compound’s structure could be investigated for its potential as an anticoronaviral agent. Its interaction with viral proteins and replication mechanisms would be a key area of study .

Future Directions

Isoxazole derivatives continue to be a rich source of new compounds having promising biological activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-9-6-10(17-21-9)8-20-15(19)14(18)12-7-16-13-5-3-2-4-11(12)13/h2-7,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGMCRJIFSQAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)

![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)

![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)